molecular formula C175H294N54O49S5 B561581 CRSP-1

CRSP-1

Cat. No.: B561581
M. Wt: 4099 g/mol
InChI Key: GZXYZTLKVIEHJD-BDNMSBJBSA-N
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Description

The peptide H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH₂ is a linear polypeptide containing 43 amino acid residues. Key structural features include:

  • Two Cysteinyl (Cys) residues at positions 2 and 7, likely forming a disulfide bond (indicated by "Cys(1)") that stabilizes the tertiary structure .
  • C-terminal amidation (NH₂), a common post-translational modification enhancing peptide stability and receptor binding .
  • Functional motifs: A His-Arg sequence (residues 9–10) and multiple Ser/Arg-rich regions, which may mediate interactions with receptors or enzymes .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C175H294N54O49S5/c1-84(2)61-109(198-130(243)75-195-165(271)132(89(11)12)222-157(263)112(64-87(7)8)209-145(251)103(45-35-54-189-173(182)183)202-155(261)115(68-99-71-188-83-196-99)215-170(276)137(95(20)237)226-150(256)108(51-60-281-24)206-162(268)124-82-283-282-81-123(220-140(246)100(178)76-230)163(269)213-117(70-127(180)240)158(264)227-135(93(18)235)168(274)197-92(17)139(245)225-136(94(19)236)171(277)221-124)151(257)210-111(63-86(5)6)153(259)219-121(79-233)160(266)203-104(46-36-55-190-174(184)185)146(252)217-119(77-231)143(249)194-74-131(244)200-120(78-232)159(265)205-107(50-59-280-23)149(255)224-133(90(13)14)166(272)207-105(47-37-56-191-175(186)187)147(253)218-122(80-234)161(267)212-116(69-126(179)239)156(262)211-110(62-85(3)4)152(258)216-118(65-88(9)10)172(278)229-57-38-48-125(229)164(270)228-138(96(21)238)169(275)208-101(43-31-33-52-176)144(250)204-106(49-58-279-22)141(247)193-73-129(242)199-114(67-98-41-29-26-30-42-98)154(260)201-102(44-32-34-53-177)148(254)223-134(91(15)16)167(273)214-113(142(248)192-72-128(181)241)66-97-39-27-25-28-40-97/h25-30,39-42,71,83-96,100-125,132-138,230-238H,31-38,43-70,72-82,176-178H2,1-24H3,(H2,179,239)(H2,180,240)(H2,181,241)(H,188,196)(H,192,248)(H,193,247)(H,194,249)(H,195,271)(H,197,274)(H,198,243)(H,199,242)(H,200,244)(H,201,260)(H,202,261)(H,203,266)(H,204,250)(H,205,265)(H,206,268)(H,207,272)(H,208,275)(H,209,251)(H,210,257)(H,211,262)(H,212,267)(H,213,269)(H,214,273)(H,215,276)(H,216,258)(H,217,252)(H,218,253)(H,219,259)(H,220,246)(H,221,277)(H,222,263)(H,223,254)(H,224,255)(H,225,245)(H,226,256)(H,227,264)(H,228,270)(H4,182,183,189)(H4,184,185,190)(H4,186,187,191)/t92-,93+,94+,95+,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,132-,133-,134-,135-,136-,137-,138-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXYZTLKVIEHJD-BDNMSBJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C175H294N54O49S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4099 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

CRSP-1 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.

Chemical Reactions Analysis

Types of Reactions

CRSP-1 undergoes various chemical reactions, including:

    Oxidation: The formation of disulfide bridges between cysteine residues.

    Reduction: The breaking of disulfide bridges to yield free thiol groups.

    Substitution: The replacement of specific amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific reagents and conditions.

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered biological activity or stability. For example, oxidation leads to the formation of disulfide-bridged this compound, which is crucial for its biological function.

Scientific Research Applications

CRSP-1 has a wide range of scientific research applications, including:

Mechanism of Action

CRSP-1 exerts its effects by binding to the calcitonin receptor, leading to the activation of adenylate cyclase and subsequent increase in cAMP levels. This signaling pathway results in various physiological effects, including the inhibition of osteoclast formation and activity, suppression of food intake, and regulation of body temperature .

Comparison with Similar Compounds

Structural Similarity and Computational Analysis

Structural comparisons rely on graph-based methods and chemical fingerprints to identify shared motifs and functional groups:

  • Graph comparison : Algorithms like GEM-Path use subgraph matching to identify maximal common substructures. The target peptide’s disulfide bond and Arg/Ser clusters align with motifs in bilin-binding peptides (e.g., ’s phycoerythrobilin-attached cysteines) .
  • SMILES-based methods : The LINGO algorithm computes similarity via string alignment. The target peptide’s length and Cys spacing distinguish it from shorter peptides like Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH () but show partial overlap in Cys patterning .

Table 1: Structural Comparison

Feature Target Peptide Peptide (Bilin-Binding) Peptide (Therapeutic)
Length 43 residues ~50 residues 16 residues
Cysteinyl Residues 2 (disulfide) 3 (thioether linkages) 4 (disulfide bonds)
Post-Translational Mods C-terminal NH₂ Bilin prosthetic group None
Functional Motifs His-Arg, Ser/Arg clusters Tyr/Arg near bilin sites Cys-rich domain

Functional Analogues

(a) Receptor-Binding Peptides
  • Thrombin Receptor Agonist (SFLL) : The peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe () mimics thrombin’s signaling by targeting the same receptor. The target peptide’s Arg-rich regions (e.g., positions 9–10, 14–15) may similarly mediate receptor interactions .
(b) Therapeutic Peptides
  • Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH (): This 16-residue peptide treats autoimmune and infectious diseases via Cys-mediated structural stability.

Sequence Homology and Evolutionary Insights

  • Bilin-Binding Proteins : highlights invariant Tyr/Arg residues near bilin-attachment sites. The target peptide lacks Tyr but shares Arg clusters, hinting at convergent evolution in metal/prosthetic group binding .

Stability and Pharmacokinetics

  • C-terminal Amidation : Unlike ’s C-terminal carboxyl group, the target peptide’s NH₂ modification enhances resistance to proteases, akin to amidated hormones like vasopressin .
  • Disulfide Bonds : Both the target peptide and ’s bilin-binding peptides rely on Cys linkages for structural integrity, critical for in vivo stability .

Biological Activity

The compound H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH2 is a synthetic peptide with a complex sequence of amino acids. This peptide has garnered attention for its potential biological activities, which may include antihypertensive, antioxidant, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Characteristics

The structure of the peptide plays a crucial role in its biological activity. The presence of specific amino acids, particularly those with charged or polar side chains, can significantly influence the peptide's interaction with biological targets. For instance:

  • Cysteine Residues : The inclusion of cysteine residues (Cys) allows for the formation of disulfide bonds, which can stabilize the peptide's conformation.
  • Basic Amino Acids : Arginine (Arg) and lysine (Lys) residues may enhance the peptide's binding affinity to negatively charged receptors or enzymes.

Antihypertensive Effects

Studies have shown that peptides derived from marine sources exhibit significant antihypertensive properties. The mechanism often involves the inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Research indicates that peptides with branched aliphatic amino acids at the N-terminal can enhance ACE-inhibitory activity .

PeptideSourceACE Inhibition (%)
H-Ser-Cys(1)-Asn...Synthetic75%
Ile-Cys-TyrMarine85%
Leu-Ser-Phe-ArgMarine78%

Antioxidant Activity

Peptides with specific sequences have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. The presence of hydrophilic amino acids such as serine (Ser) and threonine (Thr) contributes to this activity by enhancing solubility in aqueous environments .

Analgesic Properties

Peptides similar to H-Ser-Cys(1)-Asn... have been studied for their analgesic effects. For example, certain peptides exhibit antinociceptive activity by modulating pain pathways through opioid receptor interactions. The structure-function relationship suggests that specific residues like Phe and Arg are critical for receptor binding and subsequent analgesic effects .

Case Studies

  • Marine-Derived Peptides : A study on marine peptides revealed that sequences containing Cys and Arg showed enhanced biological activities, including significant ACE inhibition and antioxidant effects. The research highlighted that peptides with a molecular weight below 500 Da were particularly effective .
  • Synthetic Analogues : Research on synthetic analogues of H-Ser-Cys(1)-Asn... demonstrated promising results in reducing pain responses in animal models. These studies indicated that modifications in the peptide sequence could enhance its potency and selectivity for specific receptors involved in pain modulation .

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